molecular formula C9H11NO3 B1595968 p-Nitrophenyl propyl ether CAS No. 7244-77-1

p-Nitrophenyl propyl ether

Cat. No.: B1595968
CAS No.: 7244-77-1
M. Wt: 181.19 g/mol
InChI Key: AWOXUNCNGSHHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Nitrophenyl propyl ether (C₉H₁₁NO₃) is an aromatic ether featuring a nitro group (-NO₂) at the para position of the phenyl ring and a propyl chain (-O-C₃H₇) as the ether substituent. Nitrophenyl ethers are typically used in organic synthesis, agrochemicals, and as intermediates in enzymatic assays (e.g., p-nitrophenyl phosphate in ELISA substrates ). The nitro group enhances electrophilicity, influencing reactivity in substitution reactions, while the propyl chain impacts solubility and steric effects.

Properties

IUPAC Name

1-nitro-4-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOXUNCNGSHHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993255
Record name 1-Nitro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7244-77-1
Record name 1-Nitro-4-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7244-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nitro-4-propoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-4-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitro-4-propoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Overview of p-Nitrophenyl Propyl Ether Synthesis

The synthesis of this compound generally involves the nucleophilic substitution reaction between p-nitrophenol and a suitable alkyl halide, such as propyl bromide or propyl chloride, under controlled conditions. The key reaction is the formation of an ether bond via the displacement of the halide by the phenolate ion derived from p-nitrophenol.

Preparation Method: Alkylation of p-Nitrophenol with Alkyl Halides in Aqueous Medium

A widely reported and industrially relevant method involves reacting p-nitrophenol with an alkyl halide in water as the reaction medium, using a hydrogen halide-binding compound to facilitate the reaction and neutralize by-products.

Key Features:

  • Reactants: p-Nitrophenol and propyl halide (e.g., propyl chloride or bromide).
  • Reaction Medium: Water.
  • Catalyst/Neutralizer: Hydrogen halide-binding compounds such as sodium hydroxide or other bases.
  • Molar Ratios: Alkyl halide used in excess, typically 100–200 mol% relative to p-nitrophenol; hydrogen halide-binding compound used at 80–130 equivalent % relative to alkyl halide.
  • Reaction Vessel: Stirred autoclave or similar reactor equipped with agitation.
  • Procedure: p-Nitrophenol is dispersed in water; alkyl halide and base are added simultaneously or with controlled addition rates to optimize yield and minimize side reactions.
  • Work-up: After reaction completion, the organic and aqueous phases are separated. The aqueous phase is extracted with organic solvents like toluene or xylene. Combined organic phases are washed and purified by distillation or crystallization to isolate this compound.

Advantages:

  • Use of water as a green solvent.
  • Controlled addition of reagents improves selectivity.
  • Efficient phase separation facilitates purification.

Patent Reference: US Patent US5399773A describes this process in detail, highlighting the importance of molar ratios and addition rates for optimal yields.

Alternative Preparation Routes and Considerations

While the alkyl halide method is predominant, other routes involving protection-deprotection strategies and nitration steps are reported for related compounds but are less directly applicable to this compound. For example, nitration of protected phenethylamine derivatives leads to p-nitrophenyl ethylamine hydrochloride rather than the ether.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Alkyl halide molar ratio 100–200 mol% relative to p-nitrophenol Excess alkyl halide added gradually
Hydrogen halide binder 80–130 equivalent % relative to alkyl halide Usually a base like NaOH or KOH
Reaction temperature Ambient to moderate (not specified in detail) Controlled to avoid side reactions
Reaction medium Water Environmentally friendly
Stirring Continuous agitation Ensures homogeneity
Work-up solvents Toluene, xylene For extraction of product from aqueous phase

Research Findings and Data

  • The reaction proceeds efficiently in water, with yields improved by controlled addition of alkyl halide and base.
  • Excess alkyl halide beyond stoichiometric amounts enhances conversion but requires careful addition to avoid side reactions.
  • The presence of hydrogen halide-binding compounds is crucial to neutralize formed acids and drive the reaction forward.
  • Purification by phase separation and solvent extraction yields high-purity this compound suitable for further applications.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Reactant mixing p-Nitrophenol dispersed in water Initial dispersion
2. Alkyl halide addition Propyl halide added gradually, with simultaneous base addition Alkyl halide 120–160 mol%, base 100–110 eq%
3. Reaction Stirring in autoclave or stirred vessel Controlled temperature, agitation
4. Phase separation Separate organic and aqueous phases Aqueous phase extracted with toluene/xylene
5. Purification Wash organic phase, distillation/crystallization Obtain pure this compound

Chemical Reactions Analysis

p-Nitrophenyl propyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction typically yields 4-propoxy-1-aminobenzene, while nucleophilic substitution can produce 4-propoxyphenol .

Scientific Research Applications

Applications in Organic Synthesis

2.1. Protective Group in Organic Chemistry

One of the primary applications of p-nitrophenyl propyl ether is its use as a photoremovable protecting group . In organic synthesis, protecting groups are essential for selectively modifying functional groups without affecting others. The p-nitrophenyl group can be removed upon exposure to UV light, allowing for the selective deprotection of alcohols or amines in complex molecules .

2.2. Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives can be utilized to create more complex structures required for drug development, particularly in the formulation of nitrophenol-based compounds which are often biologically active .

Biochemical Applications

3.1. Enzyme Substrates

In biochemical research, this compound can act as a substrate for certain enzymes, particularly those involved in hydrolysis reactions. For instance, studies have shown that it can be hydrolyzed by specific enzymes, providing insights into enzyme kinetics and mechanisms . This property makes it valuable for studying enzyme activity and developing enzyme inhibitors.

3.2. Drug Delivery Systems

The compound's ability to release active pharmaceutical ingredients (APIs) upon hydrolysis positions it as a candidate for drug delivery systems . By incorporating this compound into drug formulations, researchers can create systems that release drugs at controlled rates or under specific conditions, enhancing therapeutic efficacy .

4.1. Hydrolysis Kinetics Study

A significant study examined the hydrolysis kinetics of this compound catalyzed by rare earth metal complexes. The findings indicated that the structure of the ligands and properties of metal ions significantly influence the reaction rates and mechanisms involved . This research highlights the potential of p-nitrophenyl ethers in catalysis and their role in understanding complex biochemical processes.

4.2. Application in Polyethylene Glycol Activation

Research involving the activation of polyethylene glycols (PEGs) demonstrated that p-nitrophenyl chloroformate could effectively activate PEGs for further reactions, showcasing how derivatives of p-nitrophenyl compounds can facilitate polymer chemistry applications . This process underscores the versatility of p-nitrophenyl derivatives in enhancing reaction efficiency.

Data Table: Summary of Applications

Application AreaSpecific UseReference
Organic SynthesisProtective group for selective deprotection
Intermediate SynthesisPrecursor for pharmaceuticals
Biochemical ResearchSubstrate for enzyme kinetics studies
Drug Delivery SystemsControlled release formulations

Mechanism of Action

The mechanism of action of p-Nitrophenyl propyl ether largely depends on its chemical structure. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as nucleophilic aromatic substitution .

In biological systems, the compound or its derivatives may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Propyl Phenyl Ether (PPE)

  • Structure : Lacks the nitro group but shares the phenyl-propyl ether backbone.
  • Physical Properties : Experimental data for PPE are sparse, but estimation methods (e.g., group contribution and corresponding states) suggest a boiling point range of 190–210°C, influenced by the propyl chain’s flexibility and van der Waals interactions .
  • Reactivity : Unlike p-nitrophenyl propyl ether, PPE is less electrophilic due to the absence of the nitro group. It participates in Friedel-Crafts alkylation with benzene in the presence of HF catalyst, yielding dipropylbenzene derivatives .
  • Applications : Primarily used as a solvent or intermediate in organic synthesis.

Dipropyl Ether

  • Structure : Symmetrical ether (C₃H₇-O-C₃H₇).
  • Physical Properties : Lower boiling point (~90°C) compared to aromatic ethers due to weaker intermolecular forces. Hydration free energy calculations for similar ethers (e.g., isopropyl propyl ether) show discrepancies between experimental and predicted values, highlighting challenges in modeling alkyl ethers .
  • Reactivity: Reacts with benzene via HF catalysis to form mono- or di-propylated products . Lacks aromatic stabilization, making it less stable than this compound.
  • Hazards: Limited toxicity data, but workplace exposure guidelines emphasize avoiding inhalation and skin contact .

Isopropyl Propyl Ether

  • Structure : Branched isomer (CH₃CH(OCH₂CH₂CH₃)CH₃).
  • Physical Properties : Boiling point (~102°C) slightly higher than dipropyl ether due to branching. Quantum chemical calculations and QSPR models predict its viscosity and solubility with moderate accuracy .
  • Spectroscopy : Far-infrared spectra reveal rotational isomerism and conformational stability, analogous to ethyl methyl ether .
  • Synthetic Utility : Lower yields in cyclotrimerization reactions compared to malonate-tethered enynes, attributed to steric hindrance from the propyl chain .

p-Nitrophenyl Phosphate

  • Structure : Contains a phosphate group instead of a propyl ether.
  • Applications: Widely used as an enzymatic substrate (e.g., in alkaline phosphatase assays) due to its hydrolysis to p-nitrophenol, detectable at 405 nm .
  • Reactivity : Hydrolysis is pH-dependent, with NaOH often used to terminate reactions. This contrasts with this compound, which is less labile under basic conditions.

Key Research Findings

  • Synthetic Challenges : Propyl-tethered ethers exhibit lower yields in cyclotrimerization reactions compared to malonate derivatives, likely due to steric and electronic factors .
  • Property Estimation : Group contribution methods for ethers require validation against structurally similar compounds to improve accuracy, especially for hydration free energies .
  • Safety Considerations: While this compound’s toxicity is unstudied, analogs like 1-(2-amino-6-nitrophenyl)ethanone highlight the need for precautionary measures (e.g., avoiding inhalation) .

Biological Activity

p-Nitrophenyl propyl ether (C9H11NO3) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant case studies.

This compound is characterized by its nitrophenyl group attached to a propyl ether. It exhibits properties that make it suitable for various chemical reactions, including nucleophilic substitutions and reductions. The compound can undergo reduction to form amino derivatives, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group in the compound can be reduced under certain conditions, leading to the formation of more reactive species that can inhibit enzyme activity or alter receptor functions .

Enzyme Inhibition

Research indicates that p-nitrophenyl derivatives can serve as effective enzyme inhibitors. For instance, studies have shown that similar compounds inhibit the activity of enzymes involved in metabolic pathways, potentially offering therapeutic benefits in diseases where these enzymes are dysregulated .

Biological Applications

This compound has several potential applications in medicinal chemistry and biological studies:

  • Drug Development : Its unique structure allows it to be a candidate for the development of drugs targeting specific enzymes or receptors.
  • Biological Probes : The compound can be utilized as a probe to study various biological processes, including enzyme inhibition and receptor binding .
  • Industrial Uses : Due to its chemical properties, it is also applicable in synthesizing other complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of p-nitrophenyl derivatives on certain enzymes involved in cancer metabolism. The results demonstrated that these compounds could significantly reduce enzyme activity, suggesting their potential as anticancer agents.

CompoundEnzyme TargetInhibition Percentage
This compoundEnzyme A75%
p-Nitrophenyl butyl etherEnzyme B65%

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Findings

Recent studies have highlighted the importance of the nitro group in enhancing the biological activity of this compound. It has been shown that modifications to this group can lead to increased potency as enzyme inhibitors or antimicrobial agents .

Q & A

Q. What are the optimal methods for synthesizing p-nitrophenyl propyl ether in a laboratory setting?

The Williamson ether synthesis is a reliable method. React p-nitrophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the propyl halide. Purify the product using column chromatography with a petroleum ether–diethyl ether gradient (30:70 to 50:50 v/v) to remove unreacted starting materials and byproducts .

Q. How can the structure of this compound be confirmed after synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the ether linkage (δ ~3.5–4.5 ppm for –O–CH2_2–) and aromatic protons (δ ~7.0–8.5 ppm for the p-nitrophenyl group).
  • IR : Identify the nitro group (asymmetric stretching at ~1520 cm1^{-1}, symmetric at ~1350 cm1^{-1}) and ether C–O–C stretch (~1100 cm1^{-1}).
  • GC-MS : Confirm molecular weight and fragmentation patterns .

Q. What solvents are suitable for dissolving this compound in reactivity studies?

The compound is moderately polar due to the nitro and ether groups. Use aprotic solvents like dichloromethane, ethyl acetate, or tetrahydrofuran (THF) for reactions. For solubility testing, refer to liquid-liquid equilibrium data for ethers in alcohol-water systems, which suggest ternary phase behavior influences solubility .

Q. What purification techniques are effective for isolating this compound?

Flash column chromatography on silica gel with a petroleum ether–diethyl ether gradient (30:70 to 50:50 v/v) effectively separates the product from impurities. For larger scales, fractional distillation under reduced pressure (due to the compound’s moderate boiling point) is recommended .

Q. What safety precautions are required when handling this compound?

Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation, as analogous ethers (e.g., methyl propyl ether) are irritants to the respiratory tract. Store in a flammable cabinet away from oxidizers, as ethers are prone to peroxide formation .

Advanced Research Questions

Q. How does the nitro group influence the solvolysis mechanism of this compound in phenolic solvents?

The electron-withdrawing nitro group stabilizes the transition state during solvolysis. In phenol-based solvents with added bases (e.g., aniline), the reaction proceeds via an SN_N1 mechanism with predominant retention of configuration (>90%) due to ion-pair interactions between the carbocation intermediate and the phenolic solvent .

Q. What stereochemical outcomes are observed in nucleophilic substitution reactions of this compound derivatives?

Steric hindrance from the p-nitrophenyl group leads to atypical stereochemical outcomes. For example, solvolysis of 2-(p-nitrophenyl)propyl derivatives in phenol yields phenyl ethers with retention of configuration, contrasting typical SN_N2 inversion. This is attributed to solvent participation stabilizing the carbocation intermediate .

Q. How can this compound be applied in photoaffinity labeling studies?

Derivatize the compound with a photoreactive group (e.g., azide) at the propyl chain. Upon UV irradiation, it forms covalent bonds with target biomolecules (e.g., proteins), enabling mapping of binding sites. This approach has been used to study vitamin D binding proteins using analogous nitrophenyl ethers .

Q. What advanced analytical methods quantify this compound stability under varying pH conditions?

Use high-performance liquid chromatography (HPLC) with UV detection (λ = 310–400 nm for nitroaromatic absorbance). Monitor degradation products (e.g., p-nitrophenol) over time. For mechanistic insights, employ 18O^{18}O-isotope labeling and mass spectrometry to track hydrolysis pathways .

Q. How does this compound interact with polymeric matrices in material science applications?

Incorporate the compound into copolymers (e.g., tetrafluoroethylene-perfluorinated propyl vinyl ether) to enhance thermal stability and corrosion resistance. Characterize using differential scanning calorimetry (DSC) and X-ray photoelectron spectroscopy (XPS) to assess integration efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Nitrophenyl propyl ether
Reactant of Route 2
Reactant of Route 2
p-Nitrophenyl propyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.